2,3,4,5-Tetramethylhexane
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Overview
Description
2,3,4,5-Tetramethylhexane is an organic compound with the molecular formula C₁₀H₂₂. It is a branched alkane, which means it consists of a chain of carbon atoms with four methyl groups attached at the 2nd, 3rd, 4th, and 5th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetramethylhexane can be achieved through various methods. One common approach involves the alkylation of smaller alkanes or alkenes. For example, the reaction of this compound can be synthesized from the reaction of 2,3,4,5-tetramethylhexene with hydrogen in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of the corresponding alkenes. This process is carried out under high pressure and temperature conditions using catalysts such as platinum or palladium to facilitate the hydrogenation reaction .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetramethylhexane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of alkanes or alkenes.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a metal catalyst such as platinum or palladium.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and halogenating agents (e.g., N-bromosuccinimide).
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halogenated alkanes.
Scientific Research Applications
2,3,4,5-Tetramethylhexane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetramethylhexane involves its interactions with molecular targets such as enzymes and cell membranes. The compound’s branched structure allows it to interact with hydrophobic regions of proteins and lipids, potentially affecting their function and stability . The pathways involved in these interactions are still under investigation, but they may include alterations in membrane fluidity and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2,2,3,4-Tetramethylhexane: Another branched alkane with a similar molecular formula but different branching pattern.
2,2,5,5-Tetramethylhexane: A branched alkane with methyl groups at the 2nd and 5th positions.
3,3,4,4-Tetramethylhexane: A branched alkane with methyl groups at the 3rd and 4th positions.
Uniqueness
2,3,4,5-Tetramethylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties. This compound’s structure results in a higher degree of steric hindrance, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
52897-15-1 |
---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
2,3,4,5-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-7(2)9(5)10(6)8(3)4/h7-10H,1-6H3 |
InChI Key |
BHGNYYIOYPFWKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)C(C)C |
Origin of Product |
United States |
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